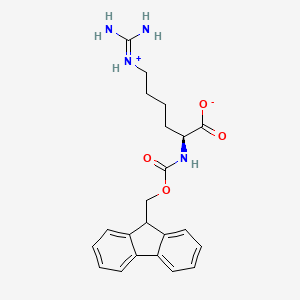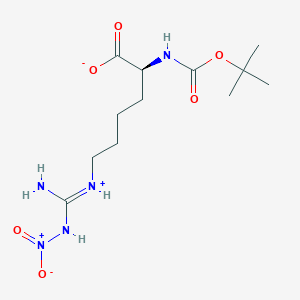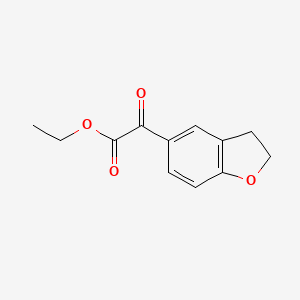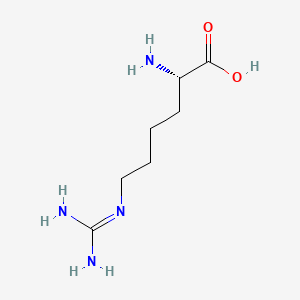
L-Homoarginine
Übersicht
Beschreibung
L-Homoarginine is a cationic amino acid derivative, structurally related to L-arginine and lysine . It is the naturally-occurring enantiomer . It increases nitric oxide (NO) supply and betters endothelial functions in the body, with a particular correlation and effect towards cardiovascular outcome and mortality .
Synthesis Analysis
L-Homoarginine can be synthesized from the lysine catabolism or the transamination of its precursor, L-arginine . These processes involve the use of the ornithine transcarbamoylase (OTC), an enzyme from the urea cycle, or the arginine: glycine amidinotransferase (AGAT), an enzyme from the creatine biosynthesis pathway .Molecular Structure Analysis
L-Homoarginine has a molecular formula of C7H16N4O2 . It is a non-proteinogenic L-alpha-amino acid and a homoarginine .Chemical Reactions Analysis
L-Homoarginine, as a substrate for nitric oxide (NO) synthase, plays a significant role in the regulation of blood pressure . It also acts as a substrate for nitric oxide synthase due to its structural similarity to L-arginine .Physical And Chemical Properties Analysis
L-Homoarginine has a molecular weight of 188.23 g/mol . At physiological pH, homoarginine is cationic: the guanidino group is protonated .Wissenschaftliche Forschungsanwendungen
Cardiovascular Risk Factor
- L-Homoarginine is considered a protective cardiovascular risk factor. Lower levels of homoarginine are linked to higher cardiovascular risks, suggesting potential benefits from normalizing systemic homoarginine levels through oral supplementation (Karetnikova et al., 2019).
- Homoarginine is identified as a useful predictor of cardiovascular events and mortality, particularly in hemodialysis patients. Understanding the pathophysiological mechanisms of this association remains crucial (Meinitzer et al., 2011).
Cardiovascular Disease and Mortality
- Low circulating L-homoarginine is strongly associated with cardiovascular outcomes and mortality. Studies have revealed its critical role in cardiovascular health, suggesting the need for clinical trials to explore L-homoarginine's physiology and its role as a marker and mediator in cardiovascular diseases (Atzler et al., 2015).
L-Homoarginine in Kidney Health
Diabetic Kidney Damage
- L-Homoarginine supplementation has been shown to attenuate specific features of diabetic nephropathy in mice, suggesting its potential as a therapeutic tool for treating diabetic patients (Wetzel et al., 2019).
Chronic Kidney Disease
- Plasma homoarginine concentrations are directly correlated with kidney function and significantly associated with the progression of chronic kidney disease. Low concentrations of homoarginine might be an early indicator of kidney failure, potentially serving as a target for preventing disease progression (Drechsler et al., 2013).
Metabolic and Other Health Applications
Metabolism and Disease
- Homoarginine levels are regulated by L-arginine: glycine amidinotransferase and affect stroke outcomes. Understanding the metabolism of homoarginine is vital for developing therapeutic adjustments in vascular disorders (Choe et al., 2013).
- Homoarginine's role in health and disease is gaining attention, especially its potential in cardiovascular and renal systems. Advances in research suggest that low circulating and urinary concentrations of homoarginine are associated with worse outcomes, prompting investigations into hArg supplementation and its biological activities (Tsikas, 2022).
Animal Nutrition
- Homoarginine is used in animal nutrition to determine the true ileal digestibility of amino acids in swine diets and feed ingredients, highlighting its application in accurate diet formulation for animals (Yin et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Homoarginine | |
CAS RN |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



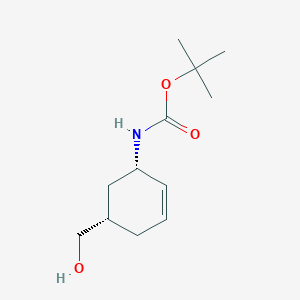
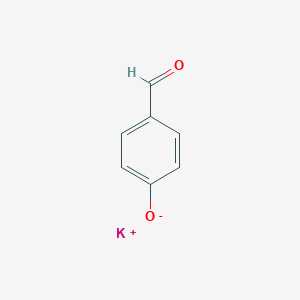
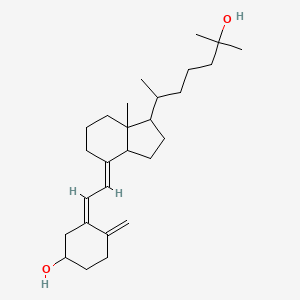
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B7826685.png)
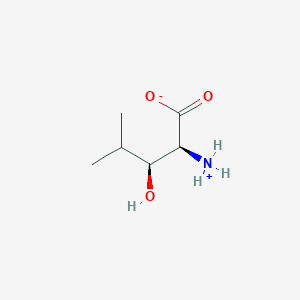

![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)


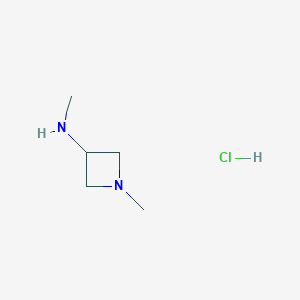
![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7826722.png)
